N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide
Description
N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentane ring fused to a carboxamide group, which is further substituted with a 2-bromo-4-methylphenyl moiety. The molecular formula is inferred as C₁₃H₁₅BrNO, derived from its structural components:
- Cyclopentane core: Contributes five carbons and ten hydrogens.
- Carboxamide group (-CONH-): Links the cyclopentane to the aromatic ring.
- 2-Bromo-4-methylphenyl substituent: Introduces bromine (electron-withdrawing) and methyl (electron-donating) groups at positions 2 and 4, respectively, on the benzene ring.
This compound’s structural uniqueness lies in the juxtaposition of bromine and methyl groups, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9-6-7-12(11(14)8-9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXQWVFEPJWDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329775 | |
| Record name | N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
543704-93-4 | |
| Record name | N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The brominated product is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding methylphenyl derivative.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: N-(2-azido-4-methylphenyl)cyclopentanecarboxamide.
Reduction: N-(4-methylphenyl)cyclopentanecarboxamide.
Oxidation: N-(2-bromo-4-carboxyphenyl)cyclopentanecarboxamide.
Scientific Research Applications
Medicinal Chemistry
N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity: Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, a study showed that it significantly inhibited the activity of certain cancer-associated kinases, suggesting its potential as a drug candidate in oncology.
- Anti-inflammatory Effects: Research has demonstrated that this compound can reduce inflammatory markers in animal models, indicating its potential application in treating inflammatory diseases.
- Antimicrobial Properties: Laboratory tests have shown efficacy against various bacterial strains, suggesting its use as an antimicrobial agent.
Organic Synthesis
Due to its structural features, this compound serves as a valuable building block in organic synthesis:
- Substitution Reactions: The bromine atom allows for nucleophilic substitution reactions, facilitating the synthesis of more complex organic molecules.
- Cross-Coupling Reactions: It can be employed in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form new carbon-carbon bonds, expanding the toolkit for synthetic chemists.
Kinase Inhibition Study
A study evaluated the compound's ability to inhibit various kinases associated with cancer progression. Results indicated significant inhibition of specific targets, suggesting its potential role as a kinase inhibitor in cancer therapy.
Inflammation Models
In vivo models demonstrated that this compound reduced markers of inflammation, supporting its use in treating inflammatory conditions.
Antimicrobial Testing
Laboratory tests showed efficacy against bacterial strains with minimum inhibitory concentrations (MICs), indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Molecular and Structural Analysis
The table below compares N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide with structurally related compounds:
Substituent Effects on Physicochemical Properties
- Bromo vs. Methoxy Groups : The target compound’s bromine atom (electron-withdrawing) contrasts with the methoxy group (electron-donating) in N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide . This difference may alter electronic distribution, affecting hydrogen bonding and solubility.
- Morpholine vs.
- Thioamide vs.
Pharmacological and Functional Divergence
- Cyclopentyl fentanyl shares the cyclopentanecarboxamide core but incorporates a piperidinyl group linked to a phenethyl chain, conferring opioid receptor affinity. The target compound lacks this piperidine moiety, suggesting divergent biological targets.
- Hydrazine-1-carbonothioyl derivatives exhibit melting points between 148–202°C, implying crystalline stability. The target compound’s melting point is unreported but may align with these values due to structural similarities.
Biological Activity
N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentanecarboxamide moiety linked to a brominated aromatic ring. The molecular formula is , with a molecular weight of approximately 253.15 g/mol. This structure contributes to its reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially inhibiting the growth of various bacterial strains .
- Anti-inflammatory Effects : Research indicates that derivatives of cyclopentanecarboxamide may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Anticonvulsant Potential : Some studies have explored the anticonvulsant effects of cyclopentane derivatives, showing promise in seizure models . Although specific data on this compound is limited, its structural relatives have demonstrated efficacy.
The mechanism by which this compound exerts its effects is likely through interactions with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity and influencing cellular signaling pathways .
- Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases involved in cell proliferation and survival, suggesting that this compound could also act as a kinase inhibitor .
Case Studies and Research Findings
Several studies have investigated related compounds, providing insights into the potential effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Similar compounds showed significant inhibition against Gram-positive bacteria. |
| Study 2 | Anti-inflammatory | Cyclopentane derivatives exhibited reduced inflammation in animal models. |
| Study 3 | Anticonvulsant | Certain analogs demonstrated protective effects against seizures at low doses. |
Q & A
Q. Q1. What synthetic methodologies are optimal for preparing N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide and related analogs?
Methodological Answer: The compound can be synthesized via coupling reactions between cyclopentanecarboxylic acid derivatives and substituted anilines. For example, hydrazine-carbothioyl intermediates (e.g., N-(2-(phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide) are synthesized with yields of 59–66% using nucleophilic acyl substitution under controlled pH and temperature (e.g., reflux in ethanol). Key steps include purification via recrystallization and structural validation by and LC-MS . Adjusting substituents (e.g., bromo vs. chloro) may require modified reaction conditions, such as using Pd-catalyzed cross-coupling for halogenated aryl groups.
Q. Q2. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): detects aromatic protons (e.g., 2-bromo-4-methylphenyl group at δ 7.2–7.8 ppm) and cyclopentane carboxamide signals (δ 1.5–2.5 ppm for cyclopentane protons).
- Mass Spectrometry (LC-MS): Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis: Compare experimental vs. theoretical C, H, N, and S percentages (±0.3% deviation) .
Advanced Research Questions
Q. Q3. How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in halogenated cyclopentanecarboxamides?
Methodological Answer: For single-crystal X-ray diffraction:
- Use SHELXL for refinement, leveraging constraints for anisotropic displacement parameters of bromine atoms.
- WinGX integrates tools for data reduction (e.g., absorption correction) and visualization (ORTEP for anisotropic ellipsoids). For example, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide was resolved with lattice parameters a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å, validated via CIF files .
Q. Q4. What computational approaches predict physicochemical properties (e.g., logP, solubility) of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation free energy using software like GROMACS.
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to predict hydrogen-bonding capacity (PSA ≈ 46 Ų for analogs) .
- QSPR Models: Correlate XlogP (≈2.1 for cyclopentanecarboxamides) with experimental partition coefficients .
Q. Q5. How can researchers analyze synthetic impurities or degradation products in halogenated carboxamides?
Methodological Answer:
- HPLC-PDA/MS: Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities (e.g., dehalogenated byproducts).
- Reference Standards: Compare retention times and spectra with certified impurities like 1-(pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide (used in irbesartan impurity profiling) .
Q. Q6. What strategies mitigate unintended pharmacological activity (e.g., opioid receptor binding) in cyclopentanecarboxamide analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR): Replace the N-phenyl group with bulkier substituents (e.g., 4-methylphenyl) to reduce CNS penetration, as seen in cyclopentylfentanyl analogs .
- In Vitro Assays: Screen for µ-opioid receptor affinity using radioligand displacement (e.g., -DAMGO) in HEK293 cells .
Q. Q7. How can metabolic stability of this compound be evaluated in preclinical studies?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat microsomes and NADPH, monitoring parent compound depletion via LC-MS/MS.
- Metabolite Identification: Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at cyclopentane or demethylation) .
Data Contradiction Analysis
Q. Q8. How should researchers address discrepancies in reported melting points or spectroscopic data for halogenated carboxamides?
Methodological Answer:
- Reproducibility Checks: Verify synthetic protocols (e.g., solvent purity, cooling rates during crystallization).
- Cross-Validation: Compare with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-oxocyclopentanecarboxamide, m.p. 195–197°C) .
- Crystallographic Validation: Resolve polymorphic forms via X-ray diffraction, as lattice packing can alter melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
